

Lasamide's Cross-Reactivity with Carbonic Anhydrase Isoforms: A Comparative Guide

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Compound of Interest

Compound Name: Lasamide

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This guide provides a detailed comparison of the inhibitory activity of **Lasamide** against various human carbonic anhydrase (hCA) isoforms. The data presented is compiled from recent studies to offer an objective overview of **Lasamide**'s cross-reactivity profile, supported by experimental data and methodologies.

Introduction to Lasamide

Lasamide, a synthetic precursor and a known contaminant in the manufacturing of the diuretic Furosemide, has emerged as a potent inhibitor of human carbonic anhydrases (hCAs). Its benzenesulfonamide structure allows it to effectively bind to the zinc ion within the active site of CA enzymes. Understanding the cross-reactivity of **Lasamide** with different CA isoforms is crucial for its potential development as a therapeutic agent or as a scaffold for designing more selective inhibitors.

Comparative Inhibitory Activity of Lasamide

The inhibitory potency of **Lasamide** against a panel of hCA isoforms has been quantified by determining the inhibition constants (K_i). A lower K_i value indicates a higher affinity and more potent inhibition. The following table summarizes the K_i values for **Lasamide** against several key hCA isoforms.

Carbonic Anhydrase Isoform	Inhibition Constant (K _i) in nM
hCA I	0.52
hCA II	0.33
hCA IX	2.61
hCA XII	7.54
hCA XIII	9.37
hCA XIV	11.9
Data sourced from ACS Med Chem Lett. 2024, 15, 10, 1749–1755. [1]	

The data reveals that **Lasamide** is a highly potent inhibitor of several hCA isoforms, with sub-nanomolar to low nanomolar K_i values. It demonstrates the strongest inhibition against the ubiquitous cytosolic isoforms hCA I and hCA II.[\[1\]](#) Among the tumor-associated isoforms, **Lasamide** is a particularly effective inhibitor of hCA IX.[\[1\]](#)

Experimental Methodology: Stopped-Flow CO₂ Hydrase Assay

The inhibition constants of **Lasamide** were determined using a stopped-flow CO₂ hydrase assay. This technique measures the enzyme-catalyzed hydration of carbon dioxide.

Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

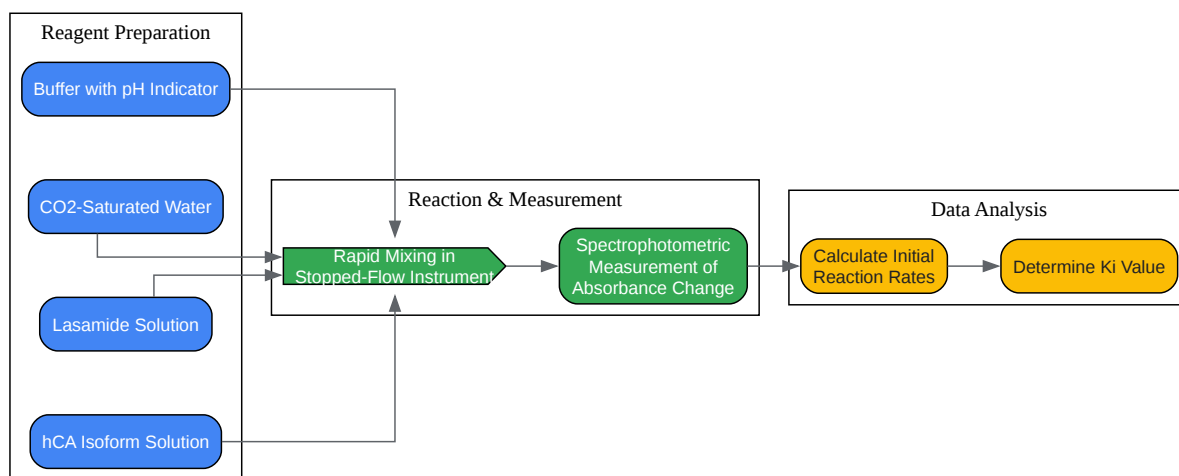
Detailed Protocol:

- Reagent Preparation:
 - Buffer Solution: A suitable buffer, such as Tris-HCl, is prepared and adjusted to a specific pH (e.g., pH 7.5).

- Enzyme Solution: A stock solution of the purified hCA isoform is prepared in the buffer.
- Inhibitor Solution: A stock solution of **Lasamide** is prepared, typically in a solvent like DMSO, and then diluted to various concentrations in the buffer.
- CO₂ Solution: A saturated solution of CO₂ is prepared by bubbling CO₂ gas into chilled, deionized water.
- pH Indicator: A pH-sensitive indicator (e.g., phenol red) is added to the buffer solution.
- Instrumentation:
 - A stopped-flow spectrophotometer is used. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of the reaction kinetics by measuring the change in absorbance of the pH indicator.
- Experimental Procedure:
 - Enzyme-Inhibitor Incubation: The enzyme solution is pre-incubated with the inhibitor solution (or buffer for the control) for a specific period to allow for binding to reach equilibrium.
 - Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.
 - Data Acquisition: The change in absorbance of the pH indicator is recorded over a short period (milliseconds to seconds) immediately after mixing. This reflects the initial rate of the enzymatic reaction.
- Data Analysis:
 - The initial rates of the reaction are calculated from the slope of the absorbance change over time.
 - The inhibition constant (K_i) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition or other relevant models.

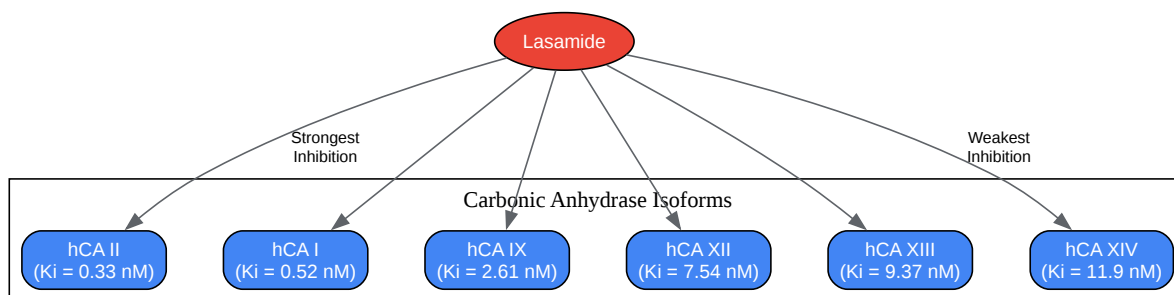
Visualizing Experimental and Logical Relationships

To better understand the experimental process and the implications of the findings, the following diagrams are provided.



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Caption: Experimental workflow for determining carbonic anhydrase inhibition.



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Caption: Cross-reactivity profile of **Lasamide** with hCA isoforms.

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References

- 1. pubs.acs.org [pubs.acs.org]
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